3-chloro-N-pentylbenzamide
Overview
Description
3-Chloro-N-pentylbenzamide is an organic compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a pentyl group attached to the nitrogen atom of the amide group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-pentylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzoyl chloride+pentylamine→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The benzene ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-amino-N-pentylbenzamide or 3-thio-N-pentylbenzamide.
Reduction: N-pentylbenzylamine.
Oxidation: Various oxidized benzene derivatives.
Scientific Research Applications
3-Chloro-N-pentylbenzamide is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of benzamide derivatives with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 3-chloro-N-pentylbenzamide is not well-documented. benzamide derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The chlorine and pentyl groups may influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-Chlorobenzamide: Lacks the pentyl group, making it less lipophilic.
N-pentylbenzamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-Chloro-N-methylbenzamide: Has a methyl group instead of a pentyl group, affecting its hydrophobicity and molecular interactions.
Uniqueness: 3-Chloro-N-pentylbenzamide is unique due to the presence of both the chlorine atom and the pentyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-pentylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-8-14-12(15)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIOHGXJMPRXCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307565 | |
Record name | Benzamide, 3-chloro-N-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35306-57-1 | |
Record name | Benzamide, 3-chloro-N-pentyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35306-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-chloro-N-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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